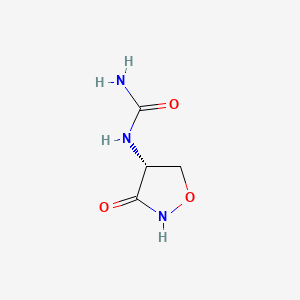

Urea, (3-oxo-4-isoxazolidinyl)-, (R)-

Description

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- is a chiral urea derivative featuring a fused isoxazolidinyl ring system with a ketone group at the 3-position. The (R)-configuration denotes stereochemical specificity at the chiral center, which is critical for its biological activity and molecular interactions. Its synthesis likely involves cyclization reactions or condensation of urea precursors with isoxazolidinyl intermediates, analogous to methods described for structurally related oxazolidinones and thiazolidines .

Properties

CAS No. |

53459-33-9 |

|---|---|

Molecular Formula |

C4H7N3O3 |

Molecular Weight |

145.12 g/mol |

IUPAC Name |

[(4R)-3-oxo-1,2-oxazolidin-4-yl]urea |

InChI |

InChI=1S/C4H7N3O3/c5-4(9)6-2-1-10-7-3(2)8/h2H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1 |

InChI Key |

JWDWANYTYNRWOR-UWTATZPHSA-N |

SMILES |

C1C(C(=O)NO1)NC(=O)N |

Isomeric SMILES |

C1[C@H](C(=O)NO1)NC(=O)N |

Canonical SMILES |

C1C(C(=O)NO1)NC(=O)N |

Other CAS No. |

53459-33-9 |

Synonyms |

5-carboxamido-4-amino-3-isoxazolidone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino and a carboxamido group. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxamido groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites and preventing their normal function. This inhibition can occur through mechanisms such as competitive inhibition or covalent modification of the enzyme . The molecular pathways involved may include the disruption of metabolic processes or signaling pathways within cells .

Comparison with Similar Compounds

Core Functional Groups

- Urea, (3-oxo-4-isoxazolidinyl)-, (R)- : Combines a urea moiety (-NH-CO-NH-) with a 3-oxo-4-isoxazolidinyl ring. The isoxazolidinyl group introduces rigidity and stereochemical complexity.

- Thioxothiazolidinyl-acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide): Replace the isoxazolidinyl ring with a thioxothiazolidinyl system, incorporating sulfur and ketone groups. This enhances electron-withdrawing properties and metal-binding capacity .

- Oxazolidinone derivatives (e.g., [2-(4-benzyl-2-oxo-oxazolidin-3-yl)-2-oxo-ethyl]-phosphonic acid diethyl ester): Feature a 2-oxazolidinone ring fused to urea or phosphonate groups, offering distinct hydrogen-bonding and hydrolytic stability profiles .

Stereochemical Complexity

The (R)-configuration of the target compound contrasts with racemic or (S)-configured analogs in other studies.

Enzyme Inhibition

Photochemical Behavior

Stability and Environmental Impact

- Urea Derivatives in SCR Systems : Urea-related compounds (e.g., biuret, cyanuric acid) in SCR exhaust systems degrade at high temperatures (>150°C), forming deposits . The isoxazolidinyl ring in the target compound may confer thermal stability, though empirical data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.